BzATP triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BzATP triethylammonium salt (BzATP) is a potent and selective agonist of the purinergic P2X7 receptor (P2X7R). It is a modified form of adenosine 5'-triphosphate (ATP), a purine nucleotide found in all living cells. BzATP is a stable, water-soluble compound that is used in scientific research to study the physiological and biochemical effects of the P2X7R.
Applications De Recherche Scientifique
P2X7 Purinergic Receptor Agonist
BzATP Triethylammonium Salt is a prototypic P2X7 purinergic receptor agonist . It exhibits about 3-fold higher agonistic potency for induction of nucleotide channels than ATP . It activates the human, rat, and mouse receptors with EC50 values of 0.7, 3.6, and 285 μM, respectively .
Photo-affinity Analog of ATP
BzATP Triethylammonium Salt serves as a photo-affinity analog of ATP . This means it can be used in photo-affinity labeling studies to investigate the binding sites of ATP.
3. Substrate Analog for Submitochondrial Particle ATPase Activity BzATP Triethylammonium Salt can serve as a substrate analog for submitochondrial particle ATPase activity . This makes it useful in studies investigating the function and mechanism of ATPases.
Study of Cell Viability
BzATP Triethylammonium Salt induces a dose-dependent decrease in wild-type murine neural progenitor cell viability . This makes it a valuable tool in neurobiology research, particularly in studies related to neural progenitor cells.
Caspase-3 Activity
BzATP Triethylammonium Salt induces an increase in caspase-3 activity . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death. Therefore, BzATP Triethylammonium Salt can be used in research related to apoptosis.
P2X Receptor Activation
While BzATP Triethylammonium Salt is not selective for P2X7, it can potently activate other P2X receptors . This makes it a useful tool in research related to purinergic signaling.
Mécanisme D'action
- BzATP triethylammonium salt primarily acts as a potent agonist of the P2X7 receptor . This receptor is a member of the purinergic receptor family and is involved in cellular responses to extracellular ATP.
- Unlike ATP, BzATP exhibits significantly higher efficacy in receptor activation, making it approximately 5 to 10 times more potent .
- Downstream effects include the activation of inflammatory pathways, cytokine release, and modulation of immune cell function .
- BzATP triethylammonium salt has an empirical formula of C₂₄H₂₄N₅O₁₅P₃ · 3C₆H₁₅N and a molecular weight of 1018.96 g/mol .
- It is soluble in water (100 mM) and should be stored at −20°C .
- BzATP-induced activation of the P2X7 receptor leads to diverse effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 |
Source
|
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BzATP triethylammonium salt | |
CAS RN |
112898-15-4 |
Source
|
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.